molecular formula C39H72O4 B085745 Propylene glycol dioleate CAS No. 105-62-4

Propylene glycol dioleate

Cat. No.: B085745
CAS No.: 105-62-4
M. Wt: 605 g/mol
InChI Key: UMHYVXGZRGOICM-AUYXYSRISA-N
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Description

Propylene glycol dioleate is a chemical compound with the molecular formula C₃₉H₇₂O₄. It is a diester formed from the reaction of propylene glycol and oleic acid. This compound is commonly used as an emulsifier, surfactant, and skin conditioning agent in various industrial and cosmetic applications .

Mechanism of Action

Target of Action

Propylene glycol dioleate is a monoester of propylene glycol and oleic acid . It is primarily used in the formulation of cosmetics and personal care products, including moisturizers, cleansing products, fragrance products, and makeup products such as foundations and lipsticks . Its primary targets are the skin and hair, where it acts as a conditioning agent, emollient, and surfactant .

Mode of Action

As an emollient, this compound softens and soothes the skin by forming an oily layer on the skin’s surface, which helps to reduce water loss and keep the skin hydrated . As a surfactant, it helps to reduce the surface tension of substances, allowing them to spread more easily . This property is particularly useful in cosmetic formulations, where it helps to distribute the product evenly on the skin or hair .

Biochemical Pathways

This compound is typically produced from the reaction of propylene glycol with oleic acid . The biochemical pathways involved in the production of propylene glycol, also known as 1,2-propanediol, can be harnessed into fermentation processes to produce this compound . .

Pharmacokinetics

The pharmacokinetics of propylene glycol, a component of this compound, has been studied. It is rapidly absorbed and has a terminal elimination half-life of approximately 4 hours . The average apparent total body clearance is around 0.1 L kg/h and may be concentration-dependent . The apparent volume of distribution approximates total body water . .

Result of Action

The primary result of the action of this compound is the conditioning and moisturizing of the skin and hair . By forming an oily layer on the skin’s surface, it helps to prevent water loss and keep the skin hydrated . In hair care products, it helps to improve hair texture and manageability .

Biochemical Analysis

Biochemical Properties

Propylene glycol dioleate interacts with various biomolecules in its applications. For instance, in cosmetic formulations, it acts as a skin conditioning agent and emollient, interacting with proteins and lipids in the skin’s outer layer to help retain moisture .

Cellular Effects

The effects of this compound on cells are primarily related to its role in skincare products. It helps maintain cell function by preventing dehydration and providing a protective barrier against environmental stressors . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with skin cells. It forms a protective layer on the skin surface, preventing water loss and maintaining skin hydration

Temporal Effects in Laboratory Settings

This compound is known for its stability . In laboratory settings, it does not readily degrade over time. Under strong acid or strong alkali conditions, it can be easily hydrolyzed .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. As a derivative of propylene glycol, it may share some metabolic pathways with its parent compound. Propylene glycol is metabolized in the liver into pyruvic acid, acetic acid, and lactic acid, which are all components of the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol dioleate is synthesized through the esterification reaction between propylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors equipped with efficient mixing and heating systems. The reactants are continuously fed into the reactor, and the reaction is carried out at elevated temperatures (typically around 150-200°C) to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propylene glycol dioleate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at elevated temperatures (around 100°C).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.

Major Products Formed

Scientific Research Applications

Propylene glycol dioleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylene glycol dioleate is unique due to its dual ester functionality, which provides enhanced emulsifying and surfactant properties compared to monoesters. Its ability to form stable emulsions and its compatibility with a wide range of chemical and biological systems make it a versatile compound in various applications .

Properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHYVXGZRGOICM-AUYXYSRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026721
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
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Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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CAS No.

105-62-4, 102783-04-0
Record name Propylene glycol dioleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-ethanediyl dioleate
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Record name PROPYLENE GLYCOL DIOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Propylene Glycol Dioleate?

A1: this compound (PGDO) is primarily used as a plasticizer in poly(vinyl chloride) (PVC) ion-selective membranes. [] It is also used as a lubricant, particularly in applications involving aluminum alloys. [, ] Additionally, PGDO finds application in the synthesis of high-quality surfactants through esterification reactions. []

Q2: How does the plasticizer level of PGDO impact the performance of PVC ion-selective membranes?

A2: Research indicates that there is a "transition window" for the optimal plasticizer level of PGDO in PVC membranes. This window, occurring between a plasticizer level to minimum plasticization level ratio (phr(exp)/phrmin) of 2.0 and 3.3, signifies a shift from minimally plasticized films to predictable ion-selective membranes. [] This optimal ratio corresponds with desirable mechanical properties in the membranes. []

Q3: Are there alternative plasticizers to PGDO in PVC membranes, and how do their properties compare?

A3: Yes, other plasticizers like dioctyl sebacate (DOS), epoxidized this compound, ortho-nitrophenyl octyl ether, epoxidized soybean oil, and epoxidized linseed oil have been studied for use in PVC membranes. [] Each plasticizer exhibits different effects on the dynamic mechanical properties of the membranes, influencing their glass transition temperature and, consequently, their performance. [] For instance, DOS shows a larger depression of the glass transition temperature compared to PGDO. []

Q4: How does PGDO perform as a lubricant compared to other lubricant types?

A4: Research suggests that PGDO, when used as a base oil, demonstrates comparable lubrication performance to mineral turbine oils in hydrodynamic journal bearings. [, ] Factors like viscosity index and operating conditions influence its performance relative to other lubricants. [, ]

Q5: Can the tribological properties of PGDO be enhanced?

A5: Yes, the addition of certain ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to PGDO can significantly enhance its lubrication properties. [, ] These additives have been shown to reduce wear rates and surface roughness, particularly in aluminum-steel contacts. [, ]

Q6: Are there any environmental concerns regarding the use of PGDO?

A6: While considered an environmentally adapted lubricant (EAL) due to its use of propylene glycol, a readily available chemical, the environmental impact and degradation pathways of PGDO are not extensively discussed in the provided research. Further investigation into its biodegradability and potential ecotoxicological effects is necessary to fully assess its environmental profile. [, ]

Q7: What is the role of PGDO in the synthesis of surfactants?

A7: PGDO serves as a starting material in the lipase-catalyzed synthesis of polyglycerol-3 laurate, a surfactant. [] This solvent-free process, utilizing a bubble column reactor, effectively addresses viscosity issues associated with traditional methods, leading to high space-time yields. []

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